molecular formula C8H7ClN2 B1425887 4-(Chloromethyl)-1H-indazole CAS No. 944898-78-6

4-(Chloromethyl)-1H-indazole

Cat. No.: B1425887
CAS No.: 944898-78-6
M. Wt: 166.61 g/mol
InChI Key: YWXHEIMWLKXGQI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-indazole is an organic compound belonging to the indazole family, characterized by a chloromethyl group attached to the nitrogen-containing heterocyclic indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1H-indazole typically involves the chloromethylation of 1H-indazole. One common method is the reaction of 1H-indazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide, to achieve chloromethylation under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)-1H-indazole stands out due to its indazole core, which imparts unique electronic and steric properties

Properties

IUPAC Name

4-(chloromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXHEIMWLKXGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717029
Record name 4-(Chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-78-6
Record name 4-(Chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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